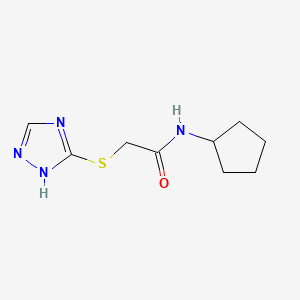
N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide, also known as CT1, is a chemical compound that has been studied for its potential therapeutic applications.
作用機序
The mechanism of action of N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide has been shown to modulate the activity of ion channels, reduce oxidative stress, and decrease inflammation. In cardiovascular disease, N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide has been shown to improve calcium handling in cardiac myocytes and increase the expression of genes involved in cardiac metabolism. In cancer, N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide has been shown to have various biochemical and physiological effects in animal models. In neuroscience, N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide has been shown to reduce brain damage and improve neurological function. In cardiovascular disease, N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide has been shown to improve cardiac function and reduce fibrosis. In cancer, N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide has been shown to inhibit cancer cell growth and induce apoptosis.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide in lab experiments is its potential therapeutic applications in various fields. Another advantage is its relatively simple synthesis method. However, a limitation of using N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for the study of N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide. In neuroscience, future studies could focus on the potential neuroprotective effects of N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. In cardiovascular disease, future studies could focus on the potential therapeutic applications of N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide in other cardiac diseases, such as arrhythmias. In cancer, future studies could focus on the development of N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide analogs with improved potency and selectivity. Overall, the study of N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide has the potential to lead to the development of new therapeutic agents for various diseases.
合成法
N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide can be synthesized through a multistep process using readily available starting materials. The synthesis involves the reaction of 1-cyclopentylamine with 1H-1,2,4-triazole-3-thiol, followed by the addition of chloroacetyl chloride. The resulting product is then purified through column chromatography to yield N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide.
科学的研究の応用
N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In cardiovascular disease, N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide has been shown to improve cardiac function in animal models of heart failure. In cancer, N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide has been shown to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
N-cyclopentyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4OS/c14-8(12-7-3-1-2-4-7)5-15-9-10-6-11-13-9/h6-7H,1-5H2,(H,12,14)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWZQPJKAQNAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)





![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)